1-Chloro-5-isocyanatopentane
Description
Its molecular formula is C₆H₁₀ClNO, with a molecular weight of approximately 147.6 g/mol. This compound is primarily utilized in organic synthesis as a bifunctional reagent, enabling the introduction of both reactive chloro and isocyanate groups into target molecules. Applications include its use as a crosslinking agent in polymer chemistry and as an intermediate in pharmaceutical or agrochemical synthesis. Its reactivity stems from the electrophilic isocyanate group, which readily undergoes nucleophilic addition reactions, and the chloro group, which can participate in substitution or elimination reactions .
Properties
IUPAC Name |
1-chloro-5-isocyanatopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-4-2-1-3-5-8-6-9/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFXPKHUSVOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600299 | |
| Record name | 1-Chloro-5-isocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-92-1 | |
| Record name | 1-Chloro-5-isocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Chloro-5-isocyanatopentane can be synthesized through several routes. One common method involves the reaction of 5-chloropentanol with phosgene to produce 5-chloropentyl chloroformate, which is then treated with ammonia to yield 1-chloro-5-isocyanatopentane . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and specific solvents can further enhance the reaction rates and selectivity .
Chemical Reactions Analysis
1-Chloro-5-isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols or amines, to form urethanes or ureas.
Polymerization: The isocyanate group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-5-isocyanatopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, and elastomers.
Biological Studies: It serves as a reagent in the modification of biomolecules, aiding in the study of protein functions and interactions.
Mechanism of Action
The mechanism of action of 1-chloro-5-isocyanatopentane primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urethane or urea linkages . The chloro group can also undergo nucleophilic substitution, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Key Findings :
- Isocyanates exhibit higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to isothiocyanates due to the greater electronegativity of oxygen versus sulfur .
- The methyl branch in 1-Isothiocyanato-5-methylhexane may reduce steric accessibility, further lowering its reactivity relative to the linear 1-Chloro-5-isocyanatopentane.
Chain-Length and Substituent Effects
Compounds with varying chain lengths or substituent positions demonstrate distinct physicochemical behaviors:
Chloro-Substituted Isocyanates
- 1-Chloro-3-isocyanatopropane (C₄H₆ClNO): A shorter-chain analog with chlorine at position 1 and isocyanate at position 3.
- 1-Chloro-6-isocyanatohexane (C₇H₁₂ClNO): A longer-chain variant with increased hydrophobicity.
| Property | 1-Chloro-5-isocyanatopentane | 1-Chloro-3-isocyanatopropane | 1-Chloro-6-isocyanatohexane |
|---|---|---|---|
| Boiling Point (°C) | ~180–190 (est.) | ~150–160 (est.) | ~200–210 (est.) |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |
Key Findings :
- Longer chains (e.g., hexane vs. pentane) reduce polarity and solubility in aqueous systems.
- Shorter chains (e.g., propane) enhance volatility and reactivity due to reduced steric hindrance.
Non-Chlorinated Isocyanates
- Pentamethylene Diisocyanate (C₇H₁₀N₂O₂): A non-chlorinated diisocyanate used in polyurethane production.
| Property | 1-Chloro-5-isocyanatopentane | Pentamethylene Diisocyanate |
|---|---|---|
| Functionality | Monoisocyanate + chloro | Diisocyanate |
| Reactivity | Moderate (monofunctional) | High (bifunctional) |
| Stability | Lower (prone to hydrolysis) | Higher (stable under anhydrous conditions) |
Key Findings :
- The absence of a chloro group in diisocyanates improves hydrolytic stability, making them preferable for moisture-sensitive applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
